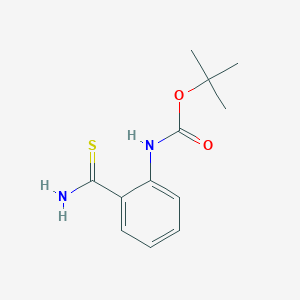![molecular formula C15H18N2O B15322812 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is a synthetic organic compound that features a quinoline moiety, a cyclopropane ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base like potassium carbonate.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling of the Quinoline and Cyclopropane Moieties: The final step involves coupling the quinoline moiety with the cyclopropane ring through a nucleophilic substitution reaction, using a suitable leaving group and a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and an appropriate electrophile.
Major Products:
Oxidation: Formation of a hydroxyl group on the quinoline ring.
Reduction: Formation of tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways would depend on the specific biological activity being studied, but could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds like quinine and chloroquine, which also feature a quinoline ring.
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid, which feature a cyclopropane ring.
Uniqueness: 1-[(2-Methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine is unique due to its combination of a quinoline moiety, a methoxy group, and a cyclopropane ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine |
InChI |
InChI=1S/C15H18N2O/c1-16-15(7-8-15)10-12-9-11-5-3-4-6-13(11)17-14(12)18-2/h3-6,9,16H,7-8,10H2,1-2H3 |
Clé InChI |
RVMIEDPDYHWMSO-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CC1)CC2=CC3=CC=CC=C3N=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


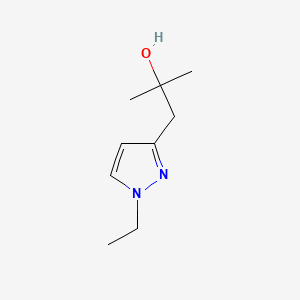
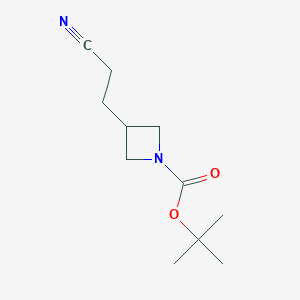



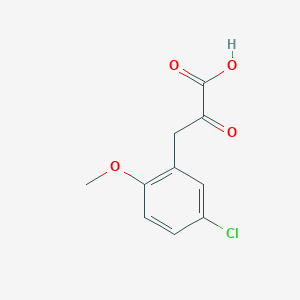



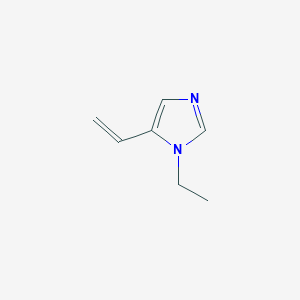

![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)
